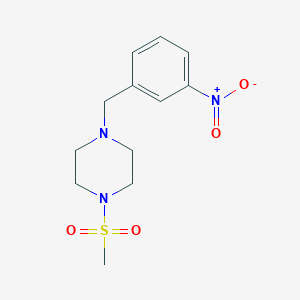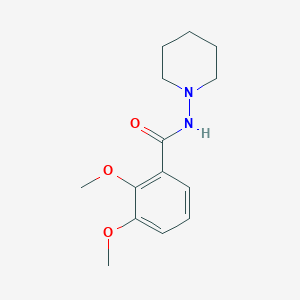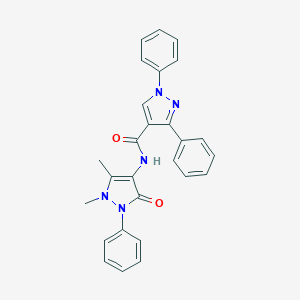![molecular formula C20H20FN3O B246151 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)
3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole, also known as FUB-PB-22, is a synthetic cannabinoid that has been used in scientific research. It was first synthesized in 2012 by Pfizer Inc. as part of their research into the development of new therapeutic drugs. FUB-PB-22 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.
作用機序
3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole acts as an agonist of the CB1 receptor, which is found primarily in the central nervous system. When 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects associated with cannabis use.
Biochemical and Physiological Effects:
3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to have effects on memory and learning, as well as on mood and behavior.
実験室実験の利点と制限
The advantages of using 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole in scientific research include its high potency and selectivity for the CB1 receptor. This makes it useful for studying the mechanisms of action of synthetic cannabinoids and their potential therapeutic applications. However, the use of 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole in lab experiments is limited by its high toxicity and potential for abuse. It is important to use caution and follow appropriate safety protocols when working with 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole.
将来の方向性
There are many potential future directions for research on 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole and other synthetic cannabinoids. These include the development of new therapeutic drugs that target the CB1 receptor, the study of the long-term effects of synthetic cannabinoid use, and the development of new analytical methods for detecting synthetic cannabinoids in biological samples. Additionally, research could focus on the potential use of synthetic cannabinoids in the treatment of various medical conditions, such as chronic pain and nausea.
合成法
The synthesis of 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole involves a multi-step process that begins with the reaction of 4-fluorobenzoyl chloride with piperazine. The resulting intermediate is then reacted with indole-3-carboxaldehyde to form the final product. The synthesis of 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole is complex and requires specialized equipment and expertise.
科学的研究の応用
3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole has been used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been shown to have high affinity for the CB1 receptor and to be a potent agonist. This makes it useful in the study of the mechanisms of action of synthetic cannabinoids and their potential therapeutic applications.
特性
分子式 |
C20H20FN3O |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
(4-fluorophenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H20FN3O/c21-17-7-5-15(6-8-17)20(25)24-11-9-23(10-12-24)14-16-13-22-19-4-2-1-3-18(16)19/h1-8,13,22H,9-12,14H2 |
InChIキー |
AANVFKQNEKJSJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
正規SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)


![1,4-Bis[(4-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B246079.png)


![1-(3-Bromo-4-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B246083.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B246085.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)